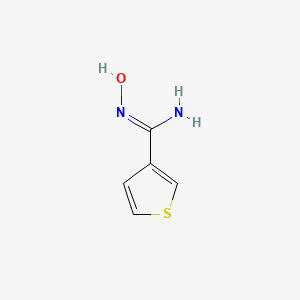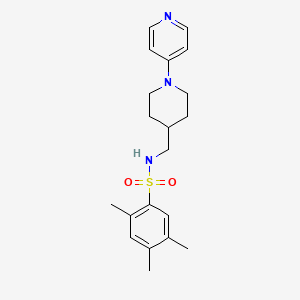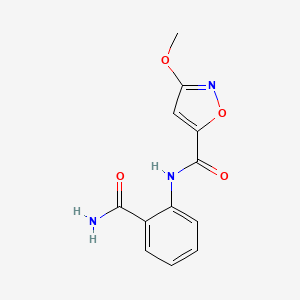![molecular formula C17H10ClF3N2O2 B2373087 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 380423-70-1](/img/structure/B2373087.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a combination of functional groups, such as a cyano group, a hydroxyphenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the starting material: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)aniline.
Coupling reaction: The aniline derivative undergoes a coupling reaction with 4-hydroxybenzaldehyde to form an intermediate Schiff base.
Cyanation: The Schiff base is then subjected to a cyanation reaction to introduce the cyano group.
Amidation: Finally, the intermediate is converted to the desired this compound through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Altering signal transduction pathways.
Modulating gene expression: Influencing the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Lemon Balm Compounds: Containing flavonoids, terpenes, and phenolic compounds.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-14-6-3-12(17(19,20)21)8-15(14)23-16(25)11(9-22)7-10-1-4-13(24)5-2-10/h1-8,24H,(H,23,25)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJQIMOIDWUQR-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)
![N-(2-ethoxyphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2373011.png)


![Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2373015.png)
![2-(2-methylphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2373016.png)
![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)
![4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2373019.png)
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2373020.png)

![2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol](/img/structure/B2373022.png)
